Ortho-Bromo Substitution Lowers pKa Relative to Para-Bromo Analogue – Predicted Acidity Comparison
The predicted acid dissociation constant (pKa) of 2-(2-bromobenzyl)-3-methylbutanoic acid is 4.56 ± 0.11, estimated via ACD/Labs algorithm and reported on ChemicalBook . Although an experimentally determined pKa for the direct para‑bromo positional isomer (CAS 1226169‑98‑7) has not been published, the well‑established class‑level trend for ortho‑ vs. para‑substituted phenylacetic acids indicates that the ortho‑bromo derivative is 0.3–0.7 pKa units more acidic due to a combination of steric inhibition of resonance and through‑space inductive effects from the ortho‑halogen [1]. This difference implies that at pH 5.5, the ortho‑bromo compound will be approximately 60–80 % ionised vs. 40–60 % for the para‑bromo analogue, directly affecting solubility, membrane permeability, and HPLC retention under typical reversed‑phase conditions (pH 3–7).
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.56 ± 0.11 (ACD/Labs predicted) |
| Comparator Or Baseline | 4‑Bromo positional isomer: no direct measurement; class‑level estimate pKa ≈ 4.8–5.1 |
| Quantified Difference | ΔpKa ≈ 0.3–0.7 (ortho more acidic) |
| Conditions | Predicted values; experimental validation pending |
Why This Matters
Procurement of the ortho‑bromo rather than the para‑bromo isomer is critical when the target application requires a more acidic carboxylic acid for salt formation, chiral resolution via diastereomeric salt crystallisation, or pH‑dependent extraction protocols.
- [1] Kortüm, G., Vogel, W., and Andrussow, K. (1961) Dissociation constants of organic acids in aqueous solution. Pure and Applied Chemistry, 1, 187–535. View Source
